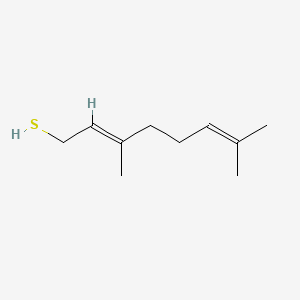Thiogeraniol
CAS No.: 39067-80-6
Cat. No.: VC8467235
Molecular Formula: C10H18S
Molecular Weight: 170.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39067-80-6 |
|---|---|
| Molecular Formula | C10H18S |
| Molecular Weight | 170.32 g/mol |
| IUPAC Name | (2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
| Standard InChI | InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
| Standard InChI Key | FACAUSJJVBMWLV-YFHOEESVSA-N |
| Isomeric SMILES | CC(=CCC/C(=C\CS)/C)C |
| SMILES | CC(=CCCC(=CCS)C)C |
| Canonical SMILES | CC(=CCCC(=CCS)C)C |
| Boiling Point | 58.00 °C. @ 0.35 mm Hg |
Introduction
Chemical Identity and Physical Properties
Thiogeraniol, systematically named as 3,7-dimethyl-2,6-octadiene-1-thiol, is a monoterpenoid thiol with the molecular formula and a molecular weight of 170.32 g/mol . Its structural similarity to geraniol—a widely used fragrance alcohol—is notable, with the hydroxyl group replaced by a thiol moiety. Key physical properties, as reported by Parchem, include:
| Property | Value |
|---|---|
| Boiling Point | 58°C at 0.35 mmHg |
| Refractive Index (20°C) | 1.503–1.513 |
| Specific Gravity | 0.903–0.921 |
| Vapor Pressure (25°C) | 0.0473 mmHg |
| LogP (octanol-water) | 4.62 |
| Flash Point | 127°F (TCC method) |
The compound typically presents as a yellow-to-orange clear liquid with a minty-fruity taste and green-citrus olfactory nuances . Its high logP value indicates significant lipophilicity, suggesting preferential partitioning into organic phases—a critical factor in fragrance formulations.
Synthetic Methodologies
Halogenation of Geraniol
The primary synthesis route involves geraniol as a starting material. In the method described by CN101538233B, geraniol undergoes halogenation using carbon tetrachloride (CCl) or carbon tetrabromide (CBr) with triphenylphosphine (PPh) as a catalyst . Key parameters include:
-
Chlorination: A 6:1–8:1 volume ratio of CCl to geraniol, with a 1.1–1.3:1 molar excess of PPh, heated to 66°C (reflux) for 1–2 hours. This yields geranyl chloride with a purity >93% after vacuum distillation .
-
Bromination: Conducted at room temperature using CBr and PPh in tetrahydrofuran or dichloromethane, achieving geranyl bromide yields of 33–48% .
Thiolation via Thiourea
The halogenated intermediates react with thiourea in 95% ethanol under reflux. For example, geranyl bromide (0.1 mol) and thiourea (0.1 mol) in ethanol (80 mL) reflux for 8 hours, followed by alkaline hydrolysis (KOH) and acid neutralization (HSO), yield thiogeraniol with 48–56% efficiency . Purification via vacuum distillation elevates purity to >95% .
Alternative Purification Strategies
CN106243004A addresses purification challenges by modifying solvent systems and reaction conditions. Using diatomaceous earth filtration and petroleum ether washing, this method reduces isomer formation and improves yields to 54–56% .
Industrial Applications
Fragrance Formulations
Thiogeraniol’s odor profile—green, berry-like, with sulfurous undertones—makes it invaluable in perfumery. It enhances citrus and mint accords in personal care products and fine fragrances . Its stability in ethanol-based systems aligns with cosmetic formulation requirements.
Flavor Enhancer
The compound’s minty-fruity taste is utilized in oral care products and synthetic flavorings, particularly in candies and beverages requiring a “fresh” sensory profile .
Recent Advances and Optimization
Recent patents emphasize scalable synthesis. For instance, CN106243004A achieves 54% yield at a 1.28-mol scale by optimizing solvent ratios (geranyl chloride:ethanol = 1:4–6 v/v) and reducing reaction time to 8 hours . Advances in continuous-flow systems could further enhance throughput.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume